molecular formula C23H18O B14542678 Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- CAS No. 62096-49-5

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-

Cat. No.: B14542678
CAS No.: 62096-49-5
M. Wt: 310.4 g/mol
InChI Key: GPLHRUODRZDUER-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the indeno-pyran ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- include:

    Indeno[2,1-c]pyran: Another indeno-pyran compound with a slightly different ring structure.

    Cyclopenta[c]pyran: A related compound with a cyclopentane ring fused to a pyran ring.

    Benz[d]indeno[1,2-b]pyran: A compound with a benzene ring fused to an indeno-pyran structure.

Uniqueness

What sets Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- apart is its specific substitution pattern and the presence of methyl groups at the 2 and 4 positions

Properties

CAS No.

62096-49-5

Molecular Formula

C23H18O

Molecular Weight

310.4 g/mol

IUPAC Name

9-(1H-inden-2-yl)-2,4-dimethylindeno[2,1-b]pyran

InChI

InChI=1S/C23H18O/c1-14-11-15(2)24-23-21(14)19-9-5-6-10-20(19)22(23)18-12-16-7-3-4-8-17(16)13-18/h3-12H,13H2,1-2H3

InChI Key

GPLHRUODRZDUER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C4=CC5=CC=CC=C5C4)C

Origin of Product

United States

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